Product packaging for Di(2-methyl-3-indolyl) diselenide(Cat. No.:CAS No. 1233-38-1)

Di(2-methyl-3-indolyl) diselenide

Cat. No.: B073428
CAS No.: 1233-38-1
M. Wt: 418.3 g/mol
InChI Key: NJJZNPJBFHOLGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di(2-methyl-3-indolyl) diselenide is a synthetic organoselenium compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates a diselenide (Se–Se) bridge connecting two 2-methylindole moieties, a structural motif known to confer notable redox-modulating and biological properties. Organoselenium compounds like this diselenide are explored primarily for their potential as anticancer agents, with research indicating they can trigger apoptosis in cancer cells through mechanisms such as the generation of reactive oxygen species (ROS), induction of endoplasmic reticulum (ER) stress, and modulation of kinase signaling pathways. The diselenide bond is more redox-active than a disulfide bond, making it a key functional group for interacting with cellular thiols and participating in redox cycling. In laboratory research, this compound serves as a versatile precursor or building block for synthesizing more complex selenofunctionalized heterocycles via transition metal-catalyzed, photochemical, or electrochemical selenocyclization reactions with alkenes and alkynes. The 2-methylindole components are privileged scaffolds in pharmacology, frequently found in molecules with antiviral, anti-inflammatory, and antimicrobial activities. Researchers value this compound for probing novel mechanisms of action, particularly in studying the unfolded protein response (UPR) and NR4A1 orphan nuclear receptor signaling, which are relevant to cancer cell survival and death. The compound must be stored under inert conditions, protected from light and moisture, to maintain stability. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16N2Se2 B073428 Di(2-methyl-3-indolyl) diselenide CAS No. 1233-38-1

Properties

CAS No.

1233-38-1

Molecular Formula

C18H16N2Se2

Molecular Weight

418.3 g/mol

IUPAC Name

2-methyl-3-[(2-methyl-1H-indol-3-yl)diselanyl]-1H-indole

InChI

InChI=1S/C18H16N2Se2/c1-11-17(13-7-3-5-9-15(13)19-11)21-22-18-12(2)20-16-10-6-4-8-14(16)18/h3-10,19-20H,1-2H3

InChI Key

NJJZNPJBFHOLGA-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N1)[Se][Se]C3=C(NC4=CC=CC=C43)C

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)[Se][Se]C3=C(NC4=CC=CC=C43)C

Synonyms

Bis(2-methyl-1H-indol-3-yl) perselenide

Origin of Product

United States

Advanced Synthetic Strategies and Methodologies for Di 2 Methyl 3 Indolyl Diselenide and Its Analogues

Chemo- and Regioselective Synthesis Approaches to Di(2-methyl-3-indolyl) Diselenide

The chemo- and regioselective synthesis of this compound is crucial for obtaining the desired isomer with high purity. The indole (B1671886) nucleus possesses multiple reactive sites, with the C3 position being the most nucleophilic and thus the most common site for electrophilic substitution.

Direct C-H selenation of indoles with diselenides is a primary strategy for forming the C-Se bond. Various catalytic systems have been developed to control the regioselectivity of this transformation. For instance, bismuth(III) iodide (BiI₃) has been demonstrated as an effective catalyst for the regioselective C3-selenation of indoles with diaryl diselenides. This method is atom-economical as both selanyl groups from the diselenide are incorporated into the product.

Another approach involves the use of silver(I) catalysts, which facilitate the direct selanylation of indoles at the C3 position with high regioselectivity. The reaction is believed to proceed through the interaction of the soft Lewis acid Ag(I) with the soft Lewis base selenium, which activates the diselenide bond for nucleophilic attack by the indole.

The choice of solvent and catalyst can significantly influence the outcome of the reaction. For example, iodine-catalyzed reactions of indoles with selenium dioxide can lead to different products depending on the reaction temperature. At room temperature, di(3-indolyl)selanides have been isolated.

Below is a data table summarizing different catalytic systems for the regioselective synthesis of 3-selanylindoles, which are key precursors or analogues.

Table 1: Catalytic Systems for Regioselective C3-Selenation of Indoles

Catalyst Selenium Source Solvent Temperature (°C) Yield (%) Reference
BiI₃ (10 mol%) Diaryl diselenides DMF 100 Moderate to Excellent
Ag(I) salts Diorganoyl diselenides Not specified Not specified Moderate to Good
Iodine Selenium dioxide Dioxane Room Temp. Not specified
CuI/SeO₂ Diorganyl diselenides Not specified Not specified Good to Excellent

Green Chemistry Principles and Sustainable Synthesis of this compound

The integration of green chemistry principles into the synthesis of organoselenium compounds is an area of growing interest. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

One sustainable approach is the use of visible light to promote the synthesis of 3-selenylindoles without the need for transition metal photocatalysts or organic dyes. This method can be carried out at room temperature using ethanol as a benign solvent and atmospheric oxygen as a green oxidant, offering an eco-friendly alternative to conventional methods.

The use of nonconventional reaction media, such as water or solvent-free conditions, also aligns with green chemistry principles. For example, the synthesis of bis(indolyl)methanes, structurally related to the target compound, has been achieved under solvent-free conditions using microwave irradiation, which can significantly reduce reaction times and energy consumption.

Enzymatic catalysis presents another green avenue for organoselenium compound synthesis. Lipase-mediated reactions have been developed for the synthesis of 3-selanyl-isoflavones, demonstrating the potential of biocatalysis in forming C-Se bonds under mild and environmentally friendly conditions.

Table 2: Green Synthetic Approaches for Indole Selenylation

Method Catalyst/Promoter Solvent Conditions Key Advantages Reference
Visible Light Promotion None Ethanol Blue-LED, Room Temp., Air Metal- and photocatalyst-free, mild conditions
Ultrasound Irradiation CuI/SeO₂ Not specified Ultrasound Rapid reaction
Biocatalysis Lipase (Novozym 435) Ethyl acetate 30 °C Mild conditions, green catalyst
Microwave Irradiation Catalyst-free Water Microwave Reduced reaction time, green solvent

Derivatization and Structural Modification Strategies for this compound Scaffolds

The structural modification of the this compound scaffold can lead to the generation of new analogues with tailored properties. These modifications can be targeted at the indole nucleus or the diselenide linkage.

Derivatization of the indole ring can be achieved through various reactions. For instance, the nitrogen atom of the indole can be functionalized with different substituents. Electrophilic substitution reactions can introduce functional groups at other positions of the indole ring, provided that the C3 position is blocked or the reaction conditions are carefully controlled.

Modification of the diselenide bond can also be explored. Diselenides can undergo reduction to form selenols, which are versatile intermediates for the synthesis of unsymmetrical selenides. The reaction of a diselenide with a suitable reducing agent, followed by alkylation or arylation, can yield a variety of seleno-functionalized indoles.

Furthermore, the selenium atom can be incorporated into more complex heterocyclic systems. For example, 3-organoselanyl-2-alkynylindoles can undergo intramolecular electrophilic cyclization to form selenophene-condensed indoles.

The development of multicomponent reactions offers an efficient strategy for the synthesis of complex indole derivatives, which could be adapted for the creation of novel diselenide analogues.

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanism is fundamental for optimizing synthetic protocols and controlling product formation. The formation of this compound and related compounds can proceed through different mechanistic pathways, including electrophilic, nucleophilic, and radical processes.

In the direct selenation of indoles with diselenides catalyzed by Lewis acids like BiI₃, a plausible mechanism involves the coordination of the bismuth catalyst to the diselenide, which enhances its electrophilicity. The indole then acts as a nucleophile, attacking the activated selenium species. A subsequent oxidative addition and reductive elimination cycle could regenerate the catalyst and form the C-Se bond.

For reactions involving selenium dioxide, the mechanism can be complex. Selenium dioxide is a well-known oxidizing agent, and its reactions often proceed via an initial ene reaction or electrophilic attack on an enol tautomer. In the context of indole chemistry, SeO₂ can act as a source of electrophilic selenium for the functionalization of the indole ring.

Visible-light-promoted synthesis of 3-selenylindoles is suggested to proceed via a radical pathway. Under irradiation, the diselenide can undergo homolytic cleavage to generate selanyl radicals. These radicals can then react with the indole to form the final product.

Mechanistic studies involving control experiments and computational methods, such as Density Functional Theory (DFT) calculations, have been employed to elucidate the pathways of silver-catalyzed selanylation of indoles, ruling out certain intermediates like Ag(III)-organoylselenolates.

Sophisticated Spectroscopic and Structural Elucidation of Di 2 Methyl 3 Indolyl Diselenide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization of Di(2-methyl-3-indolyl) Diselenide (e.g., Multi-nuclear NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For this compound, a combination of multi-nuclear (¹H, ¹³C, ⁷⁷Se) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and chemical environment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the indole (B1671886) N-H proton, the aromatic protons on the benzene ring, and the methyl protons. The N-H proton typically appears as a broad singlet at a downfield chemical shift. The four aromatic protons of each indole ring would present as a complex multiplet system. The methyl protons at the C2 position would appear as a sharp singlet in the upfield region.

¹³C NMR: The carbon NMR spectrum provides information on all non-equivalent carbon atoms. Due to the molecule's symmetry, it is expected to display nine distinct signals corresponding to the nine carbon atoms of the 2-methyl-3-indolyl unit. The chemical shifts would differentiate between the sp²-hybridized aromatic and pyrrolic carbons and the sp³-hybridized methyl carbon.

⁷⁷Se NMR: As selenium is a key component of the molecule, ⁷⁷Se NMR is an invaluable tool. nih.govbeilstein-journals.org The ⁷⁷Se nucleus (spin 1/2, 7.6% natural abundance) gives a characteristic chemical shift that is highly sensitive to the electronic environment around the selenium atoms. For a diselenide, a single resonance is expected, and its chemical shift provides direct evidence of the Se-Se linkage. nih.gov The chemical shifts in ⁷⁷Se spectra are often reported relative to an external standard like diphenyl diselenide. nih.gov

2D NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be used to correlate proton and carbon signals, confirming the assignments made from 1D spectra. A ¹H-¹³C HSQC spectrum would link each proton to its directly attached carbon atom, while the HMBC spectrum would reveal longer-range couplings (2-3 bonds), helping to piece together the entire molecular framework.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H (N-H)8.0 - 8.5br sBroad singlet, downfield shift due to indole ring current and hydrogen bonding potential.
¹H (Aromatic)7.0 - 7.8mComplex multiplet pattern for the four protons on the benzene portion of the indole ring.
¹H (CH₃)2.3 - 2.6sSharp singlet for the methyl group at the C2 position.
¹³C (C=C, Aromatic)110 - 140-Multiple signals corresponding to the eight sp² carbons of the indole ring system.
¹³C (C-Se)~100-The C3 carbon directly attached to selenium is expected to be significantly shielded.
¹³C (CH₃)10 - 15-Signal for the methyl carbon at the C2 position.
⁷⁷Se (Se-Se)200 - 400-A single peak characteristic of a diaryl diselenide. The exact shift is sensitive to solvent and substituents. beilstein-journals.org

High-Resolution Mass Spectrometry for Precise Structural Confirmation of this compound

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, its exact mass can be determined and compared to the calculated theoretical mass, verifying the molecular formula (C₁₈H₁₆N₂Se₂).

A key feature in the mass spectrum of a selenium-containing compound is the distinctive isotopic pattern. Selenium has six stable isotopes, with ⁸⁰Se (49.6%) and ⁷⁸Se (23.8%) being the most abundant. This results in a characteristic cluster of peaks for the molecular ion and any selenium-containing fragments, which serves as a definitive signature for the presence of two selenium atoms in the molecule.

Fragmentation analysis (MS/MS) can further elucidate the structure. Common fragmentation pathways would likely involve the cleavage of the fragile Se-Se bond, leading to a prominent ion corresponding to the [M/2]⁺ fragment (C₉H₈NSe)⁺. Other fragmentations could involve the loss of the methyl group or cleavages within the indole ring system.

Interactive Data Table: Predicted HRMS Data

IonFormulaCalculated m/zNotes
[M]⁺C₁₈H₁₆N₂Se₂419.9698Molecular ion (for most abundant isotopes ⁸⁰Se). A characteristic isotopic pattern will be observed.
[M/2]⁺C₉H₈NSe210.9849Resulting from the cleavage of the Se-Se bond, a major fragment.
[M-Se]⁺C₁₈H₁₆N₂Se340.0529Loss of one selenium atom.
[M-CH₃]⁺C₁₇H₁₃N₂Se₂404.9462Loss of a methyl radical from the molecular ion.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by vibrations associated with the indole moiety. A characteristic sharp peak for the N-H stretching vibration is expected in the region of 3400-3500 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups would be observed just below 3000 cm⁻¹. vscht.cz The region from 1400-1650 cm⁻¹ would contain several bands corresponding to the C=C stretching vibrations of the aromatic and pyrrole rings. researchgate.net The Se-Se bond stretch is a weak absorption and occurs at very low frequencies (250-300 cm⁻¹), which is typically outside the range of standard mid-IR spectrophotometers.

Raman Spectroscopy: Raman spectroscopy is often complementary to IR spectroscopy. The Se-Se stretch, which is weak in the IR, is expected to give a strong signal in the Raman spectrum, providing direct evidence for the diselenide linkage. A detailed analysis of the Raman spectrum of 3-methylindole has shown characteristic bands that can be used for identification. nih.gov Aromatic ring vibrations also tend to produce strong Raman signals.

Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹)

VibrationFT-IR Expected Range (cm⁻¹)Raman Expected Range (cm⁻¹)Notes
N-H Stretch3400 - 35003400 - 3500Sharp, medium intensity peak.
Aromatic C-H Stretch3000 - 31003000 - 3100Multiple weak to medium bands.
Aliphatic C-H Stretch2850 - 30002850 - 3000Asymmetric and symmetric stretches of the CH₃ group.
C=C Aromatic Stretch1450 - 16201450 - 1620Multiple strong, sharp bands characteristic of the indole ring. researchgate.net
C-N Stretch1200 - 13501200 - 1350Medium intensity bands.
Se-Se StretchNot typically observed250 - 300Weak in IR, but expected to be a strong band in Raman.

Electronic Spectroscopy (UV-Vis) for Understanding Electronic Transitions in this compound

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The indole ring system is a strong chromophore. The UV spectrum of indole typically shows two main absorption bands around 260-290 nm, arising from π → π* electronic transitions. researchgate.net

For this compound, the diselenide linkage acts as an additional chromophore and an auxochrome. The lone pairs of electrons on the selenium atoms can participate in n → σ* transitions. The conjugation of the selenium atoms with the indole π-systems is expected to cause a bathochromic (red) shift of the π → π* transitions compared to 2-methylindole (B41428). This results in absorption maxima at longer wavelengths. The intense color of many diselenides (often yellow or orange) is due to these low-energy electronic transitions extending into the visible part of the spectrum.

Interactive Data Table: Predicted Electronic Transitions

TransitionPredicted λₘₐₓ (nm)Molar Absorptivity (ε)Notes
π → π280 - 320HighCorresponds to the conjugated indole ring system, shifted to longer wavelength due to the selenium substituent.
n → σ350 - 450Low to MediumAssociated with the excitation of a lone-pair electron from a selenium atom to an antibonding σ* orbital of the Se-Se bond. This transition is often responsible for the color of the compound.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure of this compound

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. uol.demdpi.com If a suitable single crystal of this compound can be grown, this technique can provide a definitive structural model.

The analysis would yield highly accurate measurements of bond lengths, bond angles, and torsion (dihedral) angles. uol.de A key parameter of interest would be the C-Se-Se-C dihedral angle, which typically falls in the range of 80-100° for unstrained diaryl diselenides. This non-planar arrangement is due to the repulsion between the lone pairs of electrons on the adjacent selenium atoms. The analysis would also confirm the geometry of the indole rings and the connectivity to the selenium atoms at the C3 position. Furthermore, the crystal packing arrangement can be studied, revealing intermolecular interactions such as N-H···π or N-H···Se hydrogen bonds that stabilize the crystal lattice.

Interactive Data Table: Structural Parameters Obtainable from X-ray Diffraction

ParameterExpected Value/InformationSignificance
Se-Se Bond Length~2.30 - 2.35 ÅConfirms the diselenide linkage.
C-Se Bond Length~1.90 - 1.95 ÅDefines the connection between the indole moiety and the selenium atom.
C-Se-Se Bond Angle~100 - 105°Describes the geometry at the selenium atoms.
C-Se-Se-C Dihedral Angle~80 - 100°The most important conformational feature of the diselenide bridge, defining its twist.
Crystal System & Space GroupTo be determinedDescribes the symmetry and packing of molecules in the unit cell.
Intermolecular InteractionsTo be determinedReveals hydrogen bonding and other non-covalent forces governing the solid-state structure.

Computational Chemistry and Theoretical Investigations of Di 2 Methyl 3 Indolyl Diselenide

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure of Di(2-methyl-3-indolyl) Diselenide

No specific DFT studies on the molecular geometry and electronic structure of this compound have been found in the reviewed literature. Such studies would typically provide data on bond lengths, bond angles, dihedral angles, and electronic properties like HOMO-LUMO energy gaps and molecular electrostatic potential maps.

Quantum Chemical Calculations of Spectroscopic Parameters for this compound

There is no available research detailing quantum chemical calculations of spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies for IR and Raman spectroscopy, or UV-Vis absorption spectra) specifically for this compound.

Reactivity and Reaction Mechanism Predictions through Computational Modeling of this compound

Computational models predicting the reactivity and potential reaction mechanisms of this compound are not present in the current body of scientific literature. These studies would involve calculating reaction pathways, transition states, and activation energies.

Molecular Dynamics Simulations for Conformational Analysis of this compound

No molecular dynamics simulations focused on the conformational analysis of this compound have been reported. Such simulations would offer insights into the dynamic behavior and accessible conformations of the molecule in different environments.

Theoretical Insights into Intermolecular Interactions Involving this compound

Specific theoretical studies on the intermolecular interactions of this compound, which would describe non-covalent interactions like hydrogen bonding, van der Waals forces, and selenium-centered interactions, are not available in published research.

Mechanistic Insights into the Biological Activities of Di 2 Methyl 3 Indolyl Diselenide in Vitro and Cellular Studies

Investigation of Cellular Targets and Signaling Pathways Modulated by Di(2-methyl-3-indolyl) Diselenide

The cellular mechanisms of action for this compound are multifaceted, involving the modulation of various signaling pathways critical to cancer cell proliferation and survival. A key target for indole-containing diselenides is the inhibition of tyrosine kinases. nih.gov This class of enzymes plays a crucial role in cell signaling, and their inhibition can disrupt cancer growth and survival.

Furthermore, indole (B1671886) derivatives like indole-3-carbinol (B1674136) (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM) have been shown to impact multiple signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. nih.govresearchgate.net These pathways are central to regulating cell growth, proliferation, and apoptosis. researchgate.net The modulation of these pathways by indole compounds suggests that this compound may exert its biological effects through similar mechanisms. springermedizin.de Specifically, DIM has been observed to inhibit the activation of PI3K and Akt. nih.gov

Another significant target is the aryl hydrocarbon receptor (AhR). researchgate.net I3C and its derivatives are known agonists of AhR, and activation of this receptor is linked to antiproliferative and antileukemic effects. researchgate.netnih.gov

Elucidation of Molecular Mechanisms in Antiproliferative Activity of this compound (e.g., Apoptosis Induction, Cell Cycle Arrest)

The antiproliferative activity of this compound and related indole compounds is attributed to their ability to induce apoptosis and cause cell cycle arrest in cancer cells.

Apoptosis Induction: Indole derivatives have been demonstrated to trigger programmed cell death. For instance, a 3-methyl-2-phenyl-1H-indole derivative was shown to induce apoptosis. semanticscholar.org The process of apoptosis induction by indole compounds can involve the upregulation of pro-apoptotic proteins like p53 and the release of cytochrome c from the mitochondria. nih.gov Furthermore, indole-3-carbinol (I3C) has been found to downregulate the anti-apoptotic protein BCL2 and upregulate the Fas receptor (FasR), further promoting apoptosis. nih.gov

Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can halt the cell division cycle. I3C has been shown to cause G1 cell cycle arrest. nih.gov This is achieved by upregulating the expression of cell cycle inhibitors like p21 and p27, and downregulating cyclin-dependent kinase 2 (CDK2). nih.gov Other indole derivatives have been found to cause cell cycle arrest at the G2/M phase, which is correlated with the downregulation of cyclin B1. nih.govnih.gov

Compound ActivityKey Molecular EventsAffected Cell Cycle Phase
Apoptosis Induction Upregulation of p53, Cytochrome c release, Downregulation of BCL2, Upregulation of FasRN/A
Cell Cycle Arrest Upregulation of p21 and p27, Downregulation of CDK2, Downregulation of Cyclin B1G1, G2/M

Antioxidant and Pro-oxidant Activity Mechanisms of this compound at the Cellular Level

Organoselenium compounds, including diselenides, exhibit a dual role as both antioxidants and pro-oxidants, which is crucial to their biological activity.

Antioxidant Activity: The antioxidant properties of diselenides are often linked to their ability to mimic the activity of glutathione (B108866) peroxidase (GPx), an important antioxidant enzyme. researchgate.net This allows them to reduce harmful reactive oxygen species (ROS). mdpi.com The antioxidant mechanism can also involve the activation of the Nrf2/Keap1 signaling pathway, which regulates the expression of antioxidant enzymes. nih.gov

Pro-oxidant Activity: Conversely, at certain concentrations, diselenides can act as pro-oxidants, inducing oxidative stress. researchgate.net This pro-oxidant behavior can be cytotoxic to cancer cells. The mechanism involves the generation of ROS, which can lead to cellular damage. nih.gov The switch between antioxidant and pro-oxidant activity can depend on the concentration of the compound and the cellular environment. nih.gov For example, dialkyl diselenides have been shown to behave as pro-oxidants at low concentrations. nih.gov

Modulation of Enzyme Activities and Receptor Interactions by this compound

This compound and related compounds can modulate the activity of various enzymes and interact with cellular receptors.

A significant target for indole-containing diselenides is the inhibition of tyrosine kinases. nih.gov Additionally, some 3-methyl-2-phenyl-1H-indole derivatives have been identified as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and transcription. semanticscholar.org

In terms of receptor interactions, indole derivatives can act as agonists for the aryl hydrocarbon receptor (AhR). researchgate.netnih.gov Some indole-aryl amides have also shown affinity for the κ-opioid receptor. mdpi.com Cannabinoid receptors, particularly CB2, have also been identified as potential targets, with agonists inducing apoptosis in certain immune cells. researchgate.net

TargetEffect of Indole Compound
Tyrosine KinasesInhibition nih.gov
Topoisomerase IIInhibition semanticscholar.org
Aryl Hydrocarbon Receptor (AhR)Agonist activity researchgate.netnih.gov
κ-Opioid ReceptorBinding affinity mdpi.com
Cannabinoid Receptor 2 (CB2)Agonist activity leading to apoptosis researchgate.net

Mechanisms of Anti-inflammatory Activity of this compound (e.g., Cytokine Modulation)

The anti-inflammatory properties of selenium-containing compounds and indole derivatives are well-documented. These effects are largely mediated through the modulation of inflammatory signaling pathways and cytokine production.

A key mechanism is the inhibition of the NF-κB signaling pathway. nih.gov NF-κB is a transcription factor that plays a central role in the inflammatory response by controlling the expression of pro-inflammatory cytokines. nih.gov By inhibiting NF-κB, these compounds can reduce the production of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.com

For example, selenomethionine (B1662878) has been shown to ameliorate lipopolysaccharide (LPS)-induced inflammation by inhibiting the NF-κB pathway. nih.gov This leads to a decrease in the expression of pro-inflammatory factors like COX-2 and iNOS. nih.gov

Interactions of this compound with Biomolecules (e.g., DNA, Proteins)

This compound and its metabolic products can interact with crucial biomolecules like DNA and proteins.

The reactive intermediate of 3-methylindole, 3-methyleneindolenine, has been shown to form adducts with DNA. nih.gov Specifically, it forms adducts with deoxyguanosine (dGuo), deoxyadenosine (B7792050) (dAdo), and deoxycytidine (dCyd), with the dGuo adduct being the most prominent. nih.gov This indicates a potential for mutagenic and/or carcinogenic effects. nih.gov

Regarding protein interactions, diselenides can interact with free cysteine-thiol groups in proteins. researchgate.net A notable example is the interaction with the repressor protein Keap1, which is involved in the Nrf2-mediated antioxidant response. researchgate.netnih.gov This interaction can lead to the activation of the Nrf2 pathway. nih.gov

BiomoleculeType of InteractionConsequence
DNA Adduct formation with dGuo, dAdo, dCydPotential for mutagenicity nih.gov
Proteins (e.g., Keap1) Interaction with cysteine-thiol groupsModulation of signaling pathways (e.g., Nrf2 activation) researchgate.netnih.gov

Structure Activity Relationship Sar Studies of Di 2 Methyl 3 Indolyl Diselenide Derivatives

Impact of Substituent Effects on Biological Activity Profiles of Di(2-methyl-3-indolyl) Diselenide Analogues

The biological activity of this compound analogues can be significantly modulated by the introduction of various substituents on the indole (B1671886) rings. The nature, position, and electronic properties of these substituents can alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, thereby influencing its interaction with biological targets.

Research on related indole-based compounds has consistently demonstrated that substituent effects are a key determinant of biological outcomes. For instance, in a series of 2-(substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs, the introduction of different substituents on the N2-benzyl ring led to notable changes in their growth inhibitory activity and tumor selectivity. evitachem.com This highlights the sensitivity of the biological response to even subtle structural modifications.

The electronic nature of the substituents—whether they are electron-donating or electron-withdrawing—can profoundly affect the reactivity of the indole nucleus and the diselenide bridge. Electron-withdrawing groups, for example, can enhance the electrophilicity of the selenium atoms, potentially increasing their reactivity towards biological nucleophiles like thiols. Conversely, electron-donating groups might modulate the redox potential of the diselenide bond.

The position of the substituent on the indole ring is also a critical factor. Modifications at different positions can lead to varied steric and electronic environments, which in turn can dictate the binding affinity and selectivity for specific biological targets. Studies on other indole derivatives have shown that the placement of substituents can dramatically alter their anticancer and anti-inflammatory activities.

A hypothetical data table illustrating potential substituent effects on a generic biological activity is presented below. This table is for illustrative purposes to conceptualize how SAR data for this compound analogues might be presented.

CompoundSubstituent (Position)Lipophilicity (logP)Electronic EffectBiological Activity (IC₅₀, µM)
1 H4.5Neutral10.2
2 5-Fluoro4.7Electron-withdrawing5.8
3 5-Methoxy4.3Electron-donating12.5
4 6-Chloro5.1Electron-withdrawing7.1
5 N1-Methyl4.9Electron-donating9.5

Role of the Diselenide Bond in the Bioactivity of this compound

The diselenide (-Se-Se-) bond is a key functional group that often imparts unique biological properties to organoselenium compounds. This dynamic covalent bond is known to be responsive to the redox environment of the cell, which is a critical feature for its bioactivity. The relatively low bond dissociation energy of the Se-Se bond compared to a disulfide (S-S) bond makes it more susceptible to cleavage and participation in redox cycling.

The biological activity of many diselenides is attributed to their ability to mimic the action of the selenoenzyme glutathione (B108866) peroxidase (GPx). In this catalytic cycle, the diselenide is reduced by thiols, such as glutathione (GSH), to the corresponding selenol (-SeH). This selenol can then reduce reactive oxygen species (ROS), such as hydrogen peroxide, thereby mitigating oxidative stress. The resulting selenenic acid can then react with another thiol to regenerate the diselenide, completing the catalytic cycle. The efficiency of this process is a key determinant of the antioxidant activity of diselenide-containing molecules.

Furthermore, the diselenide bond's reactivity with thiols is not limited to its antioxidant role. It can also lead to the covalent modification of cysteine residues in proteins, which can modulate their function. This mechanism is thought to be responsible for the enzymatic inhibitory activity of some organoselenium compounds. The interaction with protein thiols can trigger a cascade of cellular events, leading to various pharmacological effects.

The importance of the selenium atom itself has been highlighted in studies comparing selenium-containing compounds with their sulfur analogues. For instance, in a study on benzisoselenazol-3(2H)-ones and related diselenides, the selenium-containing compounds exhibited significant virucidal activity, while their disulfide counterparts were inactive. This underscores the crucial role of the selenium atom and the diselenide bond in conferring specific biological activities. The replacement of a disulfide bond with a diselenide bond in insulin (B600854) analogues has also been shown to increase their resistance to degradation by insulin-degrading enzyme (IDE), demonstrating the profound impact of this substitution on biological stability and activity.

Influence of Indole Ring Modifications on Molecular Interactions of this compound

The indole nucleus is a privileged scaffold in medicinal chemistry, found in a vast array of biologically active natural products and synthetic drugs. Its planar structure and ability to participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, make it an excellent pharmacophore for interacting with biological macromolecules like enzymes and receptors.

The indole nitrogen atom can act as a hydrogen bond donor, and the aromatic system can engage in π-stacking interactions with aromatic amino acid residues in a protein's active site. The 2-methyl group provides a degree of steric bulk and lipophilicity, which can also contribute to binding. Any modification, such as the introduction of larger alkyl groups or polar functional groups, would be expected to influence these interactions.

Furthermore, ring expansion or fusion of the indole nucleus to form more complex heterocyclic systems can lead to novel compounds with altered biological profiles. Cascade reactions have been developed to convert indoles into functionalized quinolines, demonstrating the synthetic accessibility of such modifications. The development of indole derivatives with fused ring systems has also been a strategy to explore new chemical space and identify potent anti-inflammatory agents.

Stereochemical Implications on Biological Responses of this compound (if applicable)

While this compound itself is an achiral molecule, the introduction of chiral centers through substitution on the indole rings or the diselenide bridge could lead to stereoisomers with distinct biological activities. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different pharmacodynamic and pharmacokinetic properties.

If a substituent introduced on the indole ring creates a chiral center, the resulting enantiomers could interact differently with chiral biological targets such as proteins and nucleic acids. This differential interaction can lead to one enantiomer being more potent or having a different biological effect than the other.

Should chiral derivatives of this compound be synthesized, the separation and independent biological evaluation of the enantiomers would be essential to fully characterize their structure-activity relationships.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a robust QSAR model, it is possible to predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent and selective compounds.

A QSAR study on a series of this compound analogues would involve calculating a set of molecular descriptors for each compound. These descriptors can be categorized into several types, including:

Electronic descriptors: (e.g., partial charges, dipole moment) which describe the electronic properties of the molecule.

Steric descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Hydrophobic descriptors: (e.g., logP) which quantify the lipophilicity of the compound.

Topological descriptors: which describe the connectivity of atoms in the molecule.

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the observed biological activity.

For example, a 3D-QSAR study on indole and isatin (B1672199) derivatives as antiamyloidogenic agents successfully developed a model with good predictive statistics, identifying the key physicochemical features correlated with their potency. Similarly, a QSAR model for indeno[1,2-b]indole (B1252910) derivatives as CK2 inhibitors was developed and used to predict the activity of new compounds.

A hypothetical QSAR equation for this compound analogues might look like:

log(1/IC₅₀) = a(logP) - b(Molecular_Volume) + c*(Dipole_Moment) + d

Where 'a', 'b', and 'c' are coefficients determined by the regression analysis, and 'd' is a constant. The quality of a QSAR model is assessed by various statistical parameters, including the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive ability on an external test set of compounds. A validated QSAR model can be a powerful tool in the rational design of new this compound derivatives with optimized biological activity.

Applications of Di 2 Methyl 3 Indolyl Diselenide Beyond Biological Systems

Catalytic Applications in Organic Synthesis Utilizing Di(2-methyl-3-indolyl) Diselenide

Diselenides are recognized for their utility as precursors to reactive selenium species that can participate in or catalyze a variety of organic transformations. The selenium-selenium bond in this compound can be cleaved to generate selenyl radicals or electrophilic selenium species, which are key to its catalytic activity.

Organodiselenides can act as catalysts in redox reactions, often mimicking the function of enzymes like glutathione (B108866) peroxidase. While specific studies detailing the use of this compound as a redox catalyst are not extensively documented, the general mechanism for diselenide-catalyzed reductions involves the selenol intermediate. For instance, the selenylating agent ebselen, a seleno-organic compound, is known to inhibit indoleamine 2,3-dioxygenase (IDO) by reacting with cysteine residues, highlighting the redox activity of such selenium compounds. electronicsandbooks.com The activation of IDO requires the reduction of ferric iron (FeIII) to ferrous iron (FeII), a process where selenium compounds can play a role. electronicsandbooks.com

The relatively weak Se-Se bond in diselenides can be homolytically cleaved by light or heat to generate selenyl radicals. rsc.orgrsc.org These radicals can initiate a variety of radical chain reactions. For example, phenylselenyl radicals generated from diphenyl diselenide can add to unsaturated bonds, such as in indolyl-ynones, to initiate cyclization reactions. nih.gov This process involves the formation of an alkenyl radical which then undergoes further transformations. nih.gov

The general reactivity of diorganoyl dichalcogenides upon irradiation to produce chalcogen-centered radicals is a well-established concept. rsc.orgrsc.org These radicals can then be trapped by suitable acceptor molecules. In the context of indoles, a phenylselenyl radical can react with an indole (B1671886) to form a 3-chalcogenylindole. rsc.org It is plausible that this compound could similarly generate 2-methyl-3-indolylselenyl radicals, which could participate in various radical-mediated transformations. The stability of the resulting indolyl radical plays a crucial role in these reactions. nih.gov

This compound can serve as a source of selenium for the synthesis of 3-selanylindoles. mdpi.com Various catalytic systems, including those based on bismuth, iodine, and silver, have been developed for the regioselective C-H selenation of indoles with diaryl diselenides. mdpi.comnih.govrsc.org For instance, BiI₃ can catalyze the reaction between indoles and diaryl diselenides to afford 3-selanylindoles in good yields. mdpi.com Similarly, iodine in combination with an oxidant like DMSO can catalyze the selenylation of indoles. researchgate.net Silver-catalyzed direct selanylation of indoles with diorganoyl diselenides has also been reported to be effective. rsc.org

Visible light has also been employed to promote the synthesis of 3-selenylindoles from indoles and diorganoyl diselenides without the need for a metal photocatalyst or additives. rsc.orgrsc.org This method relies on the photoexcitation of the diselenide to generate a reactive electrophilic species or a selenyl radical. rsc.org

The following table summarizes different catalytic systems used for the synthesis of 3-selanylindoles from indoles and diselenides, which could be applicable to this compound.

Catalyst SystemSubstratesProductKey Features
BiI₃Indoles, Diaryl diselenides3-SelanylindolesMild conditions, good yields. mdpi.com
I₂/DMSOIndoles, Diorganyl dichalcogenides3-SelanylindolesSolvent- and metal-free, microwave irradiation. researchgate.net
AgNO₃Indoles, Diorganoyl diselenides3-SelanylindolesHigh regioselectivity. rsc.org
Visible LightIndoles, Diorganyl diselenides3-SelanylindolesMetal- and photocatalyst-free, sustainable. rsc.orgrsc.org

Materials Science Applications of this compound

The unique electronic and photophysical properties of selenium-containing organic compounds make them attractive for applications in materials science.

Organoselenium compounds are being explored for their use in functional organic materials due to their interesting photophysical properties. rsc.orgnih.gov The incorporation of the indole moiety, a common motif in biologically active molecules and functional materials, with selenium could lead to novel materials with unique optical and electronic properties. While specific research on the incorporation of this compound into advanced functional materials is limited, the synthesis of various organoselenium compounds suggests potential pathways for creating such materials. nih.gov

The electrochemical behavior of indole derivatives has been studied using techniques like cyclic voltammetry (CV) and square-wave voltammetry (SWV). nih.gov The indole moiety itself is electroactive and can be oxidized at carbon-based electrodes. nih.gov The redox properties of indole derivatives are influenced by the nature of the substituents on the indole ring. nih.gov

CompoundPeak Potential (Ep)
Indole-based sulfonamide derivative+0.6 V (approx.)

Data is for a representative indole sulfonamide derivative and may not be directly applicable to this compound. nih.gov

The potential for this compound and related compounds to be integrated into electronic devices would depend on their electrochemical stability, redox characteristics, and ability to form stable thin films or be incorporated into polymer matrices. Further research is needed to explore these aspects.

Supramolecular Assembly and Self-Organization Principles of this compound

While specific studies on the supramolecular assembly and self-organization of this compound are not extensively documented in publicly available research, the principles governing these phenomena can be inferred from the behavior of related organoselenium and indole-containing compounds. The molecular architecture of this compound, featuring two indole moieties linked by a diselenide bridge, suggests a propensity for various non-covalent interactions that are crucial for the formation of ordered supramolecular structures.

It is also conceivable that solvent molecules could play a templating role in the self-assembly process, becoming incorporated into the crystal lattice and influencing the final supramolecular architecture through additional hydrogen bonding or other solvent-solute interactions. The study of single-crystal X-ray diffraction data, when available, would be instrumental in elucidating the precise nature of these non-covalent interactions and the resulting packing arrangements in the solid state.

Chemodosimetry and Sensing Applications of this compound (if applicable)

Although specific chemodosimetry or sensing applications for this compound have not been explicitly reported, the inherent chemical properties of the indole and diselenide functionalities suggest potential utility in these areas. Indole derivatives have been successfully employed as fluorescent chemosensors for the detection of various metal ions. bohrium.comnih.gov The fluorescence properties of the indole nucleus are often sensitive to the binding of analytes, leading to changes in emission intensity or wavelength that can be monitored for sensing purposes. bohrium.com

The diselenide bond in this compound introduces a redox-active center into the molecule. Diselenides are known to undergo cleavage in response to specific redox stimuli, such as the presence of thiols or reactive oxygen species. This reactivity could be harnessed for the development of chemodosimeters, where the irreversible cleavage of the diselenide bond by an analyte would trigger a distinct optical or electrochemical signal. For instance, a system could be designed where the intact molecule is non-fluorescent or exhibits a certain color, and upon reaction with the target analyte, the resulting selenenyl-indole derivative becomes highly fluorescent or undergoes a color change.

The combination of the indole signaling unit and the diselenide reactive site within the same molecule offers a promising platform for the rational design of selective and sensitive chemosensors and chemodosimeters. The selectivity could be tuned by modifying the substitution pattern on the indole ring or by introducing specific recognition elements into the molecular structure. For example, the molecule could potentially be engineered to respond to specific metal ions through coordination with the indole nitrogen and the selenium atoms, leading to a measurable change in its spectroscopic properties. koreascience.kr Further research into the photophysical properties of this compound and its reactivity towards various analytes would be necessary to fully explore its potential in sensing applications.

Future Research Directions and Emerging Paradigms in Di 2 Methyl 3 Indolyl Diselenide Chemistry

Integration of Di(2-methyl-3-indolyl) Diselenide with Nanotechnology for Advanced Chemical Research

The convergence of nanotechnology and chemical synthesis offers transformative potential for catalysis and material science. A significant future direction lies in leveraging nanoparticles to mediate or enhance the synthesis and application of this compound. Research has demonstrated the efficacy of magnetic nanoparticles (MNPs), such as iron(III) oxide (Fe₃O₄) and copper ferrite (B1171679) (CuFe₂O₄), as highly efficient, eco-friendly, and reusable catalysts for constructing various indole (B1671886) derivatives. These MNP-catalyzed reactions often proceed with high yields under mild conditions, featuring a straightforward workup process.

Future investigations could focus on utilizing such magnetic nanoparticles as catalysts for the synthesis of this compound itself or for its subsequent functionalization. The nanoparticles could activate precursor molecules, facilitating the formation of the indole or diselenide moieties under greener reaction conditions. Furthermore, this compound could be immobilized on nanoparticle surfaces, creating novel hybrid materials. These functionalized nanoparticles could serve as targeted delivery vehicles in biomedical applications or as recyclable catalysts for specific organic transformations, capitalizing on the compound's inherent reactivity.

Exploration of Novel Synthetic Methodologies for this compound and Its Analogues

While classical methods for forming diselenide bonds exist, the future of synthesizing this compound and its analogues lies in the development of more efficient, selective, and sustainable protocols. Recent advancements in the synthesis of complex heterocycles point toward several promising avenues.

One major direction is the adoption of electrochemical synthesis . This technique offers a green, metal-free, and chemical-oxidant-free approach to forming C-Se bonds. dntb.gov.ua The electrochemical selenylation of naphthalene (B1677914) derivatives has been successfully demonstrated, suggesting that a similar strategy could be developed for 2-methylindole (B41428) precursors to yield the target diselenide. dntb.gov.ua Another emerging area is the use of multi-component reactions (MCRs) . MCRs allow for the construction of complex molecules in a single step from three or more starting materials, enhancing atom economy and reducing waste. mdpi.com Designing an MCR that incorporates a selenium source, an indole precursor, and other functional groups could provide rapid access to a diverse library of this compound analogues. mdpi.com

Furthermore, metal-free synthetic strategies, which avoid the cost and toxicity of heavy metal catalysts, are highly desirable. nih.gov Methodologies involving the in situ generation of highly reactive intermediates from readily available starting materials, such as indolylmethyl acetates, could be adapted for the introduction of selenium. nih.gov

Table 1: Potential Future Synthetic Methodologies for this compound

MethodologyKey AdvantagesPotential ApplicationRelevant Findings
Nanoparticle Catalysis High efficiency, reusability, mild conditions, green solvent compatibility.Catalyzing the formation of the indole or diselenide bond.Magnetic iron oxide nanoparticles have been used to synthesize various indole derivatives with high yields.
Electrochemical Synthesis Metal-free, oxidant-free, high functional group tolerance, scalable.Direct C-H selenylation of the 2-methylindole core.Facile synthesis of 2-selenylnaphthalene derivatives has been achieved via electrocatalytic sequential selenylation/cyclization. dntb.gov.ua
Multi-Component Reactions High atom economy, operational simplicity, rapid library generation.One-pot synthesis of functionalized diselenide analogues.Three- and four-component reactions involving elemental selenium are known for creating selenium heterocycles. mdpi.com
Metal-Free Domino Reactions Avoids toxic metal catalysts, proceeds through reactive intermediates.Sequential reaction cascade to build the substituted indole and introduce selenium.Metal-free synthesis of 2-(aminomethyl) indoles from 2-indolylmethylacetates has been reported. nih.gov

Advanced Computational Approaches for Predictive Modeling of this compound Properties and Reactivity

Computational chemistry provides a powerful lens for understanding and predicting molecular behavior, thereby guiding experimental design and accelerating discovery. For this compound, advanced computational methods, particularly Density Functional Theory (DFT), are poised to offer profound insights.

A key area of future research is the use of DFT to model the compound's geometry, electronic structure, and key energetic parameters like bond dissociation energies (BDEs). nih.gov Studies have identified reliable methods, such as the B3PW91 functional with the 6-311G(2df,p) basis set, for accurately predicting the properties of organoselenium compounds. nih.gov Such calculations can elucidate the stability of the Se-Se bond and predict its susceptibility to cleavage under various conditions.

Furthermore, computational modeling can predict the reactivity of this compound. For instance, DFT calculations have been successfully used to investigate the reaction mechanism between diphenyl diselenides and thiols, a process of fundamental biological importance. rsc.orgrsc.org Similar studies on this compound could predict its interaction with biological nucleophiles, providing a rationale for its potential antioxidant or cytotoxic effects. rsc.orgrsc.org Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate structural features of its analogues with specific biological activities, guiding the synthesis of more potent compounds. nih.govnih.gov

Discovery of Undiscovered Biological and Material Applications of this compound

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and pharmaceuticals with a vast range of biological activities. rsc.orgnih.gov When combined with selenium's unique redox properties, the potential for discovering novel applications for this compound is substantial.

Future research should focus on screening the compound for a wide array of biological activities. Given that many indole derivatives exhibit potent anticancer properties , evaluating the cytotoxicity of this compound against a panel of human cancer cell lines is a logical first step. nih.govresearchgate.net Its ability to modulate key inflammatory pathways, such as NF-κB or COX-2, should also be investigated, as indole derivatives are known for their anti-inflammatory effects . nih.gov Moreover, with the rise of antibiotic resistance, screening for antimicrobial and antifungal activity is a critical research direction, as organoselenium compounds have emerged as a source of new antimicrobial agents. nih.govcolab.ws

In the realm of material science, the compound's redox activity could be harnessed. Its ability to catalyze oxidation or reduction reactions, potentially mimicking the function of enzymes like glutathione (B108866) peroxidase, could lead to its use as a catalytic additive in industrial processes. rsc.org The electronic properties conferred by the indole and diselenide groups may also make it a candidate for incorporation into novel organic semiconductors or photoactive materials.

Table 2: Prospective Applications for Investigation

Research AreaTargeted ActivityRationale Based on Related Compounds
Medicinal Chemistry Anticancer / CytotoxicMany indole derivatives and organoselenium compounds demonstrate toxicity against cancer cells. rsc.orgresearchgate.net
Anti-inflammatoryThe indole scaffold is a core component of anti-inflammatory drugs that modulate pathways like COX-2. nih.gov
Antimicrobial / AntifungalIndole derivatives and organoselenium compounds are being explored to combat drug-resistant pathogens. nih.govcolab.ws
NeuroprotectiveDiaryl diselenides have shown potential neuroprotective properties in preclinical studies. rsc.orgrsc.org
Material Science Redox CatalystDiselenides can act as mimics of glutathione peroxidase, catalyzing redox reactions. rsc.org
Organic ElectronicsThe combination of electron-rich indole and selenium may yield interesting semiconductor properties.

Synergistic Research on this compound with Other Scientific Disciplines

The full potential of this compound will be unlocked through synergistic collaborations that transcend traditional scientific boundaries. The future of research on this compound is inherently interdisciplinary.

Chemistry and Biology: Organic chemists can synthesize novel analogues predicted by computational biologists to have enhanced activity. Pharmacologists can then test these compounds in vitro and in vivo, with the results feeding back to the chemists to further refine the molecular design. acs.org This iterative cycle of design, synthesis, and testing is the cornerstone of modern drug discovery. nih.gov

Materials Science and Nanotechnology: Material scientists can work with chemists to incorporate this compound into polymers or onto nanoparticle surfaces. Experts in nanotechnology can then characterize these new materials and explore their applications in catalysis, sensing, or electronics.

Analytical Chemistry and Toxicology: As novel applications are explored, a parallel effort in analytical chemistry will be required to develop methods for detecting and quantifying the compound and its metabolites in complex biological or environmental matrices. acs.org This is crucial for understanding its pharmacokinetic profile and for conducting rigorous toxicological assessments to ensure its safety for any future therapeutic or industrial use.

By fostering these interdisciplinary partnerships, the scientific community can move beyond studying this compound in isolation and begin to harness its full potential in a variety of advanced applications.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing Di(2-methyl-3-indolyl) diselenide, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves coupling 2-methyl-3-indolyl selenol precursors under controlled oxidative conditions. For analogous diselenides (e.g., pyrazinyl diselenides), oxidative coupling using iodine or hydrogen peroxide in anhydrous solvents (e.g., THF) yields stable products . Purity optimization requires chromatographic separation (e.g., silica gel) and recrystallization, validated via HPLC or NMR. For indole derivatives, inert atmospheres (N₂/Ar) prevent undesired oxidation .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

  • Methodological Answer : Raman spectroscopy identifies Se-Se bond vibrations (~250–300 cm⁻¹), while X-ray crystallography resolves bond lengths and angles (e.g., Se-Se bonds ~2.3–2.4 Å in diselenides) . UV-Vis and fluorescence spectroscopy assess electronic transitions, with quantum yield calculations (e.g., Φ = 0.15–0.45 for pyrazinyl diselenides) . DFT simulations correlate HOMO-LUMO gaps with experimental spectra .

Q. What are the redox properties of this compound, and how do they compare to disulfides?

  • Methodological Answer : Cyclic voltammetry in non-aqueous media (e.g., DMF) reveals redox potentials for Se-Se bond cleavage. Diselenides exhibit lower redox potentials (~−0.5 to −0.8 V vs. Ag/Ag⁺) compared to disulfides (−1.2 V), enabling selective reduction in biological systems . Thioredoxin reductase (TrxR) assays can quantify enzymatic reduction rates .

Advanced Research Questions

Q. How does this compound modulate oxidative stress in neuronal models, and what experimental designs validate its neuroprotective efficacy?

  • Methodological Answer : In vitro mitochondrial assays (e.g., isolated brain mitochondria) measure ROS scavenging via probes like DCFH-DA. Pre-treatment with diselenides (1–100 µM) inhibits lipid peroxidation and restores glutathione levels in methylmercury-exposed models . In vivo, intracerebral injection in stroke models (e.g., MCAO) evaluates mitochondrial membrane potential (ΔΨm) via JC-1 staining and ATP production .

Q. Can this compound be engineered into fluorescent probes for tracking cellular redox states?

  • Methodological Answer : Conjugation with fluorophores (e.g., seminaphthorhodafluor) creates redox-sensitive probes. TrxR-specific activation is validated via kinetic assays (Kₘ ~15–20 µM) and confocal imaging in TrxR-overexpressing cell lines (e.g., A375 melanoma). Diselenide probes show superior stability to disulfides under reducing conditions (e.g., 10 mM GSH) .

Q. What strategies enhance the catalytic efficiency of diselenides in peptide folding compared to disulfides?

  • Methodological Answer : Substituting disulfides with diselenides in peptides (e.g., conotoxins) accelerates oxidative folding by 10–50× due to lower redox potential. HPLC monitors folding intermediates, while circular dichroism confirms native conformations. Positional effects (e.g., C-terminal vs. N-terminal diselenides) are tested via mutagenesis .

Q. How does layer thickness influence the optoelectronic performance of diselenide-based heterojunctions?

  • Methodological Answer : Mechanical exfoliation produces ultrathin layers (1–5 nm) of indium diselenide (In₂Se₃). Photoluminescence (PL) intensity correlates with thickness: PL ~14,000 for monolayers vs. ~900 for bulk In₂Se₃. Layer-dependent electron transfer is quantified via photocurrent mapping and output curves (Vds > 0.5 V for junction formation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.